molecular formula C14H16Cl2N2O2 B4868984 2,2-dichloro-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide

2,2-dichloro-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide

Cat. No.: B4868984
M. Wt: 315.2 g/mol
InChI Key: IYWXRXKDGCAOFK-RQZCQDPDSA-N
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Description

2,2-dichloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopropane ring, which is often associated with significant strain and reactivity, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2,2-dichloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 2,2-dichlorocyclopropanecarboxylic acid with hydrazine hydrate to form the corresponding carbohydrazide. This intermediate is then reacted with 4-methoxybenzaldehyde under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,2-dichloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring, due to the presence of electron-withdrawing chlorine atoms. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2,2-dichloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-dichloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins. This modification can alter the activity of the proteins, thereby modulating various cellular pathways.

Comparison with Similar Compounds

2,2-dichloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide can be compared with other similar compounds, such as:

    2,2-dichlorocyclopropanecarboxylic acid: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical transformations.

    4-methoxybenzaldehyde:

    Cyclopropane derivatives: Compounds containing cyclopropane rings are known for their strain and reactivity, making them valuable in synthetic chemistry.

The uniqueness of 2,2-dichloro-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide lies in its combination of a strained cyclopropane ring with a hydrazide functional group, providing a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

2,2-dichloro-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-1-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2/c1-9(10-4-6-11(20-3)7-5-10)17-18-12(19)13(2)8-14(13,15)16/h4-7H,8H2,1-3H3,(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWXRXKDGCAOFK-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1(CC1(Cl)Cl)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1(CC1(Cl)Cl)C)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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